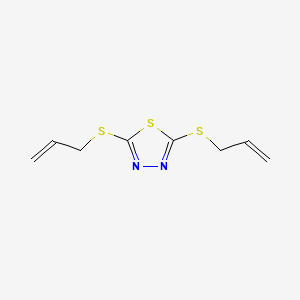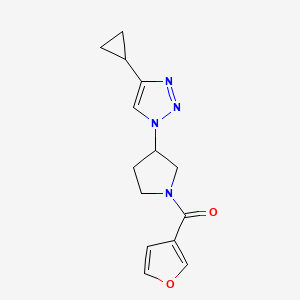![molecular formula C19H14FN5O3 B2356709 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 1904202-11-4](/img/structure/B2356709.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a compound notable for its structural complexity and potential applications across multiple scientific disciplines
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide typically involves multiple steps, starting with the construction of the benzotriazine core, followed by functional group manipulations to introduce the fluoro and oxo functionalities. The final stages often involve the coupling of this intermediate with a quinoline derivative, employing conditions such as catalytic hydrogenation or microwave-assisted synthesis to facilitate the reaction.
Industrial production methods: Industrial synthesis can leverage scalable processes like continuous flow chemistry or solid-phase synthesis to optimize yield and purity. Robust protocols for the purification of intermediates and the final product, including chromatographic and recrystallization techniques, are crucial for the production of this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: This compound can participate in various reactions, including oxidation, reduction, and substitution. For instance, its benzotriazine ring system might undergo electrophilic aromatic substitution or nucleophilic attack, depending on the reaction conditions.
Common reagents and conditions used in these reactions: Typical reagents might include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidative transformations, and reducing agents such as lithium aluminum hydride for reduction processes.
Major products formed from these reactions: Reaction products will vary depending on the starting materials and conditions used but can include derivatives with modified functional groups, such as hydroxylated or alkylated analogues.
Applications De Recherche Scientifique
In chemistry: The compound’s reactivity makes it a valuable building block in synthetic organic chemistry, enabling the construction of more complex molecular frameworks through strategic functionalization.
In biology: Due to its structural features, it can be explored for potential bioactivity, such as enzyme inhibition or receptor modulation, which are crucial for drug development.
In medicine: If it demonstrates favorable biological activity, it can be developed as a therapeutic agent targeting specific diseases, possibly including cancer or infectious diseases due to its functional group diversity.
In industry: Industrial applications may include its use as a precursor for advanced materials or as a specialized ligand in coordination chemistry.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The benzotriazine and quinoline moieties can bind to active sites, altering biological pathways or inhibiting enzymatic activity. Pathways involved may include signal transduction pathways or metabolic processes, influenced by the compound's ability to form stable complexes with biomolecules.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as other benzotriazine or quinoline derivatives, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide stands out due to the unique combination of its structural elements, which confer distinct reactivity and potential biological activities.
Similar compounds include:
2-hydroxyquinoline-4-carboxylic acid derivatives
Benzotriazine-based compounds with varying substitutions
Fluorinated aromatic compounds with medicinal relevance
Hope this deep dive into the compound hits the mark! Is there a particular section you want to explore further?
Propriétés
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-11-5-6-16-14(9-11)19(28)25(24-23-16)8-7-21-18(27)13-10-17(26)22-15-4-2-1-3-12(13)15/h1-6,9-10H,7-8H2,(H,21,27)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZICMIIEBTWRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)
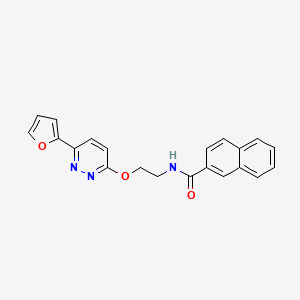

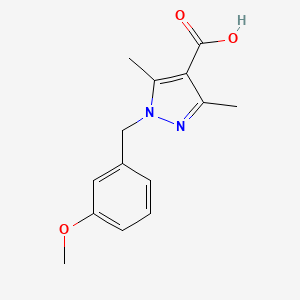
![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)
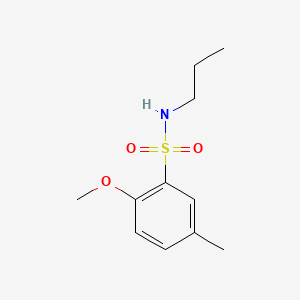
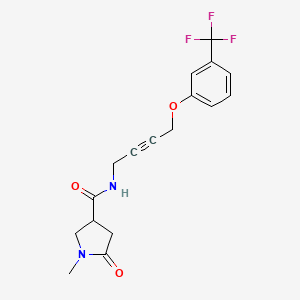
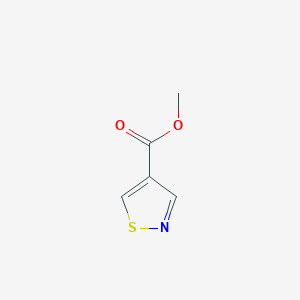
![N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2356642.png)
![5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline](/img/structure/B2356644.png)

![(E)-N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2356646.png)
